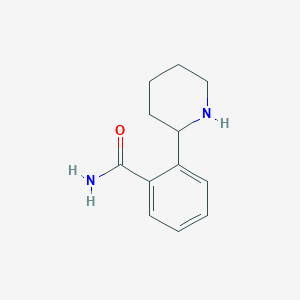

2-(Piperidin-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-piperidin-2-ylbenzamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-2-1-5-9(10)11-7-3-4-8-14-11/h1-2,5-6,11,14H,3-4,7-8H2,(H2,13,15) |

InChI Key |

RJLKVLCKHOZOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Piperidin-2-yl)benzamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For benzamide (B126) derivatives, aromatic protons typically appear in the range of δ 7.2–8.5 ppm, while the amide NH proton shows a signal around δ 8.1 ppm. In related N-phenylbenzamide structures, aromatic protons have been observed as multiplets in the δ 7.09–7.97 ppm range, with the amide proton appearing as a singlet at δ 10.25 ppm in DMSO-d6. rsc.org The protons on the piperidine (B6355638) ring would be expected in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For N-phenylbenzamide, the carbonyl carbon (C=O) signal is observed at approximately δ 166.02 ppm. rsc.org The aromatic carbons typically appear in the δ 120–140 ppm region. rsc.org For instance, in N-phenyl-3-(trifluoromethyl)benzamide, carbon signals were observed at values including 164.95, 139.49, and within the 120.95-136.90 ppm range. rsc.org

Table 1: Representative NMR Data for Benzamide and Piperidine Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| Amide (N-H) | ~8.1 - 10.25 | |

| Piperidine (CH₂, CH) | 1.5 - 3.7 | |

| ¹³C | Carbonyl (C=O) | ~166 |

| Aromatic (Ar-C) | 120 - 140 | |

| Piperidine (C) | 23 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and to deduce the structure of this compound through its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₆N₂O, which corresponds to a molecular weight of 204.27 g/mol . nih.gov

In a typical mass spectrum of a benzamide, the molecular ion peak [M]⁺ would be observed. A common fragmentation pattern for benzamides involves the loss of the amino group (-NH₂) to form a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This cation can further fragment to produce a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net For piperidine-containing compounds, fragmentation often involves the piperidine ring itself. scielo.br The specific fragmentation pattern of this compound would provide confirmatory evidence for the presence and connectivity of both the benzamide and piperidine moieties. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺ | 204 | Molecular Ion |

| [M-NH₂]⁺ | 188 | Loss of Amine Group |

| [C₆H₅CO]⁺ | 105 | Benzoyl Cation |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Key characteristic absorption bands would include:

N-H Stretching: The amide N-H group typically shows stretching vibrations in the region of 3500-3300 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹. vscht.cz

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide is expected around 1685-1666 cm⁻¹ due to conjugation with the aromatic ring. vscht.cz

C=C Stretching: Aromatic C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region. vscht.cz

N-H Bending: The N-H bending vibration is also a characteristic feature. researchgate.net

C-N Stretching: The stretching of the C-N bond is also identifiable.

In a similar benzamide derivative, N-(3,4,5-Trihydroxybenzoyl) morpholine, characteristic IR peaks were observed at 3430 cm⁻¹ (O-H), 2974-2871 cm⁻¹ (C-H), and 1637 cm⁻¹ (C=O). mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3500 - 3300 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Carbonyl (C=O) | Stretch | 1685 - 1666 |

| Aromatic (C=C) | Stretch | 1600 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide portion of the molecule contains a chromophore (the benzene (B151609) ring conjugated with the carbonyl group) that absorbs UV light. The absorption spectrum is influenced by the solvent polarity. mdpi.com For benzamide derivatives, absorption maxima (λmax) are typically observed in the UV region. For example, a study on N-(anthracen-9-ylmethyl) benzamide derivatives reported UV absorption maxima at 230.5 nm, 257.0 nm, 263.0 nm, and 271.0 nm in methanol. acs.org The specific λmax for this compound would be characteristic of its conjugated system.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related benzamide derivatives, X-ray analysis has been used to confirm the molecular structure and study conformations. mdpi.com For instance, in the crystal structure of a related benzamide, the piperidine ring was found to adopt a chair conformation. X-ray diffraction data would reveal how molecules of this compound pack in a crystal lattice and would identify any hydrogen bonding involving the amide N-H and C=O groups, which influences the compound's physical properties. eurjchem.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since the piperidine ring in this compound has a stereocenter at the C2 position, the compound can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers. google.comresearchgate.net This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net The development of a robust chiral HPLC method is essential for the quality control of enantiomerically pure this compound.

Computational Chemistry and Molecular Modeling of 2 Piperidin 2 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For derivatives of 2-(piperidin-2-yl)benzamide, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine optimized molecular geometries, including bond lengths and angles. researchgate.netchinesechemsoc.orgnih.goveurjchem.com These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is critical for its interaction with biological targets. nih.gov

For instance, in a study on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, a related heterocyclic compound, DFT was used to calculate the minimized energy and obtain the optimized geometry, detailing bond lengths, bond angles, and dihedral angles. nih.gov Similarly, DFT calculations on other benzamide (B126) derivatives have been used to predict molecular geometry, which was then found to be in good agreement with experimental data from X-ray crystallography. researchgate.net The phenomenon of polarity, predicted by these calculations, is vital for forecasting which compounds can permeate the lipophilic membranes of microorganisms. bhu.ac.in

Table 1: Example of DFT Calculated Geometrical Parameters for a Benzamide Derivative

| Parameter | Calculated Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.2336 |

| C-N (amide) | 1.35 |

| Bond Angles (°) | |

| O=C-N | 122.5 |

| C-N-H | 121.0 |

Note: This table is illustrative and based on typical values found in related structures; specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is instrumental in identifying regions that are prone to electrophilic and nucleophilic attacks. bhu.ac.in For benzamide derivatives, MEP maps reveal that negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms of the benzamide and piperidine (B6355638) groups, respectively, making them likely sites for electrophilic attack. Conversely, positive potential is often found around the hydrogen atoms. bhu.ac.inresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to how a ligand binds to a receptor. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netbhu.ac.in For derivatives related to this compound, FMO analysis helps in understanding their electronic properties and predicting their behavior in chemical reactions. vulcanchem.comdntb.gov.ua For example, the HOMO and LUMO energies can be used to calculate global reactivity descriptors that provide further insight into the molecule's stability and reactivity. researchgate.net

Table 2: Illustrative FMO Analysis Data for a Benzamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (LUMO-HOMO) | 5.3 |

Note: This data is representative and specific values depend on the exact molecular structure and computational method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. acs.org For benzamide derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting specific biological targets. acs.org These models are built using a training set of molecules with known activities and can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted potency. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is widely used to understand the binding modes of this compound derivatives with various biological targets.

Acetylcholinesterase (AChE): Docking studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown that the carbonyl group of the benzamide can form significant hydrogen bonds with amino acid residues like Tyr121 in the active site of AChE. nih.govresearchgate.net The benzamide group often mimics the aromatic character of the indanone ring found in established AChE inhibitors like donepezil. nih.gov

Neuronal Nicotinic Receptors (nAChRs): Virtual screening and docking have identified benzamide analogs as novel negative allosteric modulators (NAMs) of nAChRs. nih.gov These studies help elucidate the structural features relevant for potency and selectivity towards specific nAChR subtypes. nih.gov

Proteases: Docking simulations have been employed to screen for potential inhibitors of viral proteases, such as the main protease of SARS-CoV-2. nih.gov

Other Targets: Docking has also been used to investigate the interactions of benzamide derivatives with estrogen receptors for potential breast cancer therapy and with casein kinase-2 (CK2) for anticancer applications. bohrium.compensoft.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational flexibility of a molecule and the stability of a ligand-receptor complex over time. smolecule.com For benzamide derivatives, MD simulations have been used to:

Assess the stability of docked poses within the active site of a target protein. bohrium.comresearchgate.netpensoft.net

Analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the movement and stability of the complex. nih.govpensoft.net

Confirm that a ligand remains stably bound in the binding pocket of its target, reinforcing the findings from molecular docking. nih.gov For example, MD simulations have been used to predict the folded conformation of certain piperidine-containing benzamides and to confirm the stability of potential inhibitors within the active sites of targets like the main protease of SARS-CoV-2 and estrogen receptors. nih.govpensoft.netvulcanchem.com

Virtual Screening Methodologies for Hit Identification and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening. For compounds related to this compound, virtual screening has been instrumental in:

Identifying novel chemical scaffolds for targets like nAChRs and PD-1/PD-L1. nih.govnih.gov

Discovering hit compounds from large databases that can then be experimentally validated. nih.govnih.gov

Facilitating lead optimization by suggesting structural modifications to improve binding affinity and other drug-like properties. arxiv.org

Combined with other computational methods like docking and MD simulations, virtual screening serves as a powerful tool to accelerate the discovery of new drug candidates. nih.govtandfonline.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide |

| N-(2-(piperidine-1-yl)ethyl)benzamide |

| Donepezil |

| 5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-l-yl)benzamide |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide |

Structure Activity Relationship Sar Studies of 2 Piperidin 2 Yl Benzamide Derivatives

Impact of Substitutions on the Benzamide (B126) Ring on Biological Activity

Modifications to the benzamide ring of 2-(piperidin-2-yl)benzamide and its analogs have a profound effect on their biological activity. The type, position, and electronic properties of substituents can dictate the potency and selectivity of these compounds.

Generally, para-substituted benzamides tend to show better biological activities compared to their ortho- or meta-substituted counterparts. This is often attributed to reduced steric hindrance, allowing for a more favorable orientation within the target's binding pocket. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives developed as activators of hypoxia-inducible factor 1 (HIF-1), compounds with substituents on the benzamide ring, particularly halogens, demonstrated enhanced inhibitory activity against certain cancer cell lines. mdpi.comoregonstate.edunih.gov Specifically, a bromine substituent was found to be more effective than chlorine or fluorine in improving activity. mdpi.com

The electronic nature of the substituents also plays a critical role. For a class of dopamine (B1211576) D4 receptor ligands, a polar hydrogen-bond accepting group at the meta- (5-) position and/or a hydrogen-bond donating/accepting group at the para- (4-) position of the benzamide ring led to enhanced binding affinity. nih.gov In contrast, for some histone deacetylase (HDAC) inhibitors, halogen substitutions on the pyridyl portion of an analog resulted in a significant decrease in potency. nih.gov

The following table summarizes the impact of various benzamide ring substitutions on the biological activity of related compounds:

| Compound Series | Substitution on Benzamide Ring | Effect on Biological Activity | Reference |

| N-(piperidin-4-yl)benzamide derivatives | Halogen (Br, Cl, F) | Enhanced inhibitory activity in HepG2 cells; Bromine > Chlorine > Fluorine | mdpi.comoregonstate.edunih.gov |

| Substituted Benzamide Ligands for D4 Dopamine Receptor | Polar H-bond accepting meta (5-) substituent; H-bond donating/accepting para (4-) substituent | Enhanced binding affinity | nih.gov |

| Benzamide Analogs as nAChR Negative Allosteric Modulators | Halogen (Br, Cl) on pyridyl portion | Significant decrease in potency | nih.gov |

Influence of Substitutions on the Piperidine (B6355638) Ring (e.g., N-substitutions, positional isomers) on Biological Activity

Alterations to the piperidine ring, including N-substitutions and changes in the point of attachment to the benzamide (positional isomers), significantly modulate the biological activity of these derivatives.

N-substitutions on the piperidine ring can dramatically alter a compound's properties. For example, in a series of sigma-2 receptor ligands, replacing a piperazine (B1678402) ring with a piperidine ring enhanced affinity. scielo.br Furthermore, introducing a methyl or benzyl (B1604629) group at the 4-position of the piperidine ring increased affinity approximately 10-fold. scielo.br The position of this benzyl group was also found to be important, with 3- and 4-substituted derivatives showing the highest affinity. scielo.br

The position of the piperidine ring's attachment to the benzamide is also a key determinant of activity. In many biologically active benzamide-piperidine hybrids, a para-substitution on the benzamide ring is preferred as it maximizes the distance between the two nitrogen-containing groups, which can be crucial for optimal receptor interaction.

The table below illustrates the effects of piperidine ring modifications:

| Compound Series | Substitution on Piperidine Ring | Effect on Biological Activity | Reference |

| Sigma-2 Receptor Ligands | 4-methyl or 4-benzyl substitution | ~10-fold increase in affinity | scielo.br |

| Sigma-2 Receptor Ligands | 3-benzyl or 4-benzyl substitution | Highest affinity among positional isomers | scielo.br |

| Histamine H3 and Sigma-1 Receptor Antagonists | Replacement of piperazine with piperidine | Key for dual H3/σ1 receptor affinities | nih.gov |

Role of Amide Linker Modifications in Modulating Activity and Selectivity

The amide linker connecting the benzamide and piperidine moieties is not merely a passive spacer; its modification can significantly impact activity and selectivity.

Studies have shown that the amide group itself is often crucial for biological activity, providing key hydrogen bonding interactions with target receptors. For instance, in a series of ZNF207 inhibitors, replacing the amide group with an ester led to a loss of activity, highlighting the importance of the two hydrogen bonds provided by the amide with specific amino acid residues. acs.org

Modifications to the linker region, such as introducing different chemical groups, can also influence a compound's properties. In a series of hepatitis C virus assembly inhibitors, introducing an isopropyl moiety in the linker region increased the metabolic half-life by approximately 10-fold. nih.gov Furthermore, the introduction of a piperidine ring into the linker of certain glioma cell proliferation inhibitors significantly enhanced their activity, provided the linker had an appropriate length. acs.org

The following table details the impact of amide linker modifications:

| Compound Series | Amide Linker Modification | Effect on Activity/Selectivity | Reference |

| ZNF207 Inhibitors | Replacement of amide with ester | Loss of activity | acs.org |

| Hepatitis C Virus Assembly Inhibitors | Introduction of an isopropyl moiety in the linker | ~10-fold increase in metabolic half-life | nih.gov |

| Glioma Cell Proliferation Inhibitors | Introduction of a piperidine ring into the linker | Significantly enhanced anti-proliferation activity | acs.org |

Stereochemical Effects on Biological Activity and Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor influencing the biological activity and receptor binding of this compound derivatives.

The specific stereoisomer of a compound can exhibit markedly different potency and binding modes. In a fascinating example involving macrocyclic CGRP receptor antagonists, two diastereomeric compounds with different absolute spiro stereochemistry showed comparable activities but bound to the receptor in two distinct modes. nih.gov This highlights that even with similar potencies, the way stereoisomers interact with their target can be fundamentally different. nih.gov

For (S)-4-(piperidin-2-yl)benzamide hydrochloride, its specific (S)-configuration is crucial for its interaction with biological targets, influencing its efficacy in receptor modulation or enzyme inhibition. evitachem.com The synthesis of this compound often starts with (S)-2-piperidinecarboxylic acid to ensure the desired stereochemistry. evitachem.com

The impact of stereochemistry is summarized in the table below:

| Compound/Series | Stereochemical Feature | Effect on Biological Activity/Binding | Reference |

| Macrocyclic CGRP Receptor Antagonists | Diastereomers with different absolute spiro stereochemistry | Comparable potencies but distinct receptor binding modes | nih.gov |

| (S)-4-(piperidin-2-yl)benzamide hydrochloride | (S)-configuration | Crucial for interaction with biological targets | evitachem.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This approach is instrumental in designing new ligands based on the features of known active compounds.

For a series of benzamide derivatives acting as ROCK2 inhibitors, a 4D-QSAR (Quantitative Structure-Activity Relationship) study was conducted. This method generated a conformational ensemble for each compound to investigate its flexibility. The resulting pharmacophore model helped in proposing new derivatives with potentially improved activity.

In another study on HDAC2 inhibitors, a pharmacophore model was developed based on a set of 48 inhibitors. nih.gov The best model consisted of four key features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, and one aromatic ring. nih.gov This model was then used for virtual screening to identify novel HDAC2 inhibitors. nih.gov

The key features of pharmacophore models for related benzamide derivatives are presented in the table below:

| Target | Pharmacophore Features | Reference |

| HDAC2 | One hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, one aromatic ring | nih.gov |

| Neuronal Nicotinic Receptors (Negative Allosteric Modulators) | Carbonyl group attached to an aryl ring, with a six-membered ring at the ortho position | nih.gov |

| GPR119 (for diabetes treatment) | N-(Piperidine-4-yl)benzamide core is a key pharmacophore | connectjournals.com |

Exploration of Bioisosteric Replacements within the Piperidinyl Benzamide Scaffold

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic profile.

In the context of the piperidinyl benzamide scaffold, various bioisosteric replacements have been explored. For instance, the benzamide group can be replaced with a thiazole (B1198619) carboxamide to potentially enhance π-stacking interactions within a hydrophobic pocket. The piperidine ring itself can be considered a conformationally constrained alternative to a linear aliphatic chain.

More recent strategies involve the use of novel bioisosteres for the benzene (B151609) ring, such as 2-oxabicyclo[2.1.1]hexanes and spiro[3.3]heptane, which can act as saturated bioisosteres of ortho-, meta-, and para-substituted benzenes. enamine.net The replacement of hydrogen with fluorine is another common tactic to modulate a molecule's properties. sci-hub.senih.gov For example, replacing a pyrazine (B50134) ring with an azetidine (B1206935) in a series of oxytocin (B344502) antagonists led to a tenfold improvement in aqueous solubility. nih.gov

The following table provides examples of bioisosteric replacements within the piperidinyl benzamide scaffold and related structures:

| Original Group | Bioisosteric Replacement | Rationale/Effect | Reference |

| Benzamide | Thiazole carboxamide | Enhance π-stacking interactions | |

| Benzene ring | 2-Oxabicyclo[2.1.1]hexane, Spiro[3.3]heptane | Saturated bioisosteres with improved physicochemical properties | enamine.net |

| Pyrazine ring | Azetidine | Tenfold improvement in aqueous solubility | nih.gov |

| Hydrogen | Fluorine | Modulate physicochemical properties and biological activity | sci-hub.senih.gov |

Mechanistic Investigations of Biological Activities for Piperidinyl Benzamide Scaffolds

Enzymatic Inhibition Assays and Kinetic Characterization (e.g., Acetylcholinesterase, Succinate (B1194679) Dehydrogenase)

While specific kinetic data for 2-(Piperidin-2-yl)benzamide's direct inhibition of acetylcholinesterase or succinate dehydrogenase is not extensively detailed in the provided search results, the broader class of piperidine (B6355638) and benzamide (B126) derivatives has been investigated for various enzyme inhibitory activities.

For instance, certain N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles have been identified as potent tyrosinase inhibitors. rsc.org Kinetic studies of these compounds revealed a non-competitive inhibition mechanism, where the inhibitor binds to a site other than the active site of the enzyme, forming an enzyme-inhibitor complex. rsc.org The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was determined to be 0.016 μM for the most potent compound, indicating a high affinity for the enzyme. rsc.org The Michaelis-Menten constant (Km) remained unchanged in the presence of the inhibitor, while the maximum velocity (Vmax) decreased, which is characteristic of non-competitive inhibition. rsc.org

Furthermore, pyrazole-4-carboxamide derivatives, which can be conceptually related to benzamides, have been explored as succinate dehydrogenase (SDH) inhibitors. acs.org Molecular docking simulations suggested that these compounds interact with key amino acid residues (TRP173, SER39, and ARG43) in the SDH active site through hydrogen bonding and p-π interactions. acs.org This was further validated by SDH enzymatic inhibition assays, confirming the mode of action. acs.org

The nitrogen atom within the piperidine ring is considered crucial for effective interaction with the active sites of various enzymes. researchgate.net This highlights the importance of the piperidine scaffold in designing enzyme inhibitors.

Table 1: Kinetic Parameters of a Tyrosinase-Inhibiting Benzamide Derivative

| Parameter | Value | Significance |

|---|---|---|

| Inhibition Type | Non-competitive | Inhibitor binds to a site distinct from the active site. rsc.org |

| Ki | 0.016 μM | High binding affinity of the inhibitor to the enzyme. rsc.org |

| Km | Unchanged | Substrate binding affinity is not affected by the inhibitor. rsc.org |

| Vmax | Decreased | The maximum rate of the enzymatic reaction is reduced. rsc.org |

Data derived from studies on N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. rsc.org

Receptor Binding Profiling and Allosteric Modulation Studies (e.g., Glycine (B1666218) Transporter 1 (GlyT1), Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), Delta Opioid Receptors)

Derivatives of the this compound scaffold have shown significant activity at various receptors, often acting as inhibitors or modulators.

Glycine Transporter 1 (GlyT1): A notable derivative, 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734), is a known GlyT1 inhibitor. researchgate.netjst.go.jpsci-hub.se GlyT1 is responsible for regulating glycine concentrations in the brain, and its inhibition is a therapeutic strategy for conditions like schizophrenia. sci-hub.senih.gov Binding studies using radiolabeled ligands have been crucial in characterizing the interaction of these compounds with GlyT1. For example, [3H]N-methyl-SSR504734 was used to demonstrate that SSR504734 and its N-methylated form exhibit reversible and competitive inhibition of glycine transport. sci-hub.senih.gov This means they directly compete with glycine for binding to the transporter. nih.gov In contrast, other classes of GlyT1 inhibitors, like those based on sarcosine, show a non-competitive mode of action. sci-hub.senih.gov Cryo-electron microscopy studies have provided structural insights into how SSR504734 binds to GlyT1. nih.gov

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Piperidinyl benzamide scaffolds have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs), particularly the hα4β2 subtype. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand, acetylcholine. nih.govfrontiersin.org This binding induces a conformational change in the receptor that alters its activity. nih.gov In the case of NAMs, they reduce the receptor's response to the agonist. nih.gov The effects of these benzamide-based NAMs were found to be insurmountable with increasing concentrations of the agonist, confirming their non-competitive mechanism of action. nih.gov

Delta Opioid Receptors: Certain piperidine benzamide derivatives have been investigated for their activity at delta opioid receptors (δOR). For example, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) has been identified as a potent and orally bioavailable δOR agonist for the treatment of pain. nih.govnih.gov Agonists are ligands that bind to and activate a receptor. Additionally, a novel chemotype with a piperidine scaffold has been identified as a δOR agonist with the potential to act as a negative allosteric modulator, suggesting a complex interaction with the receptor that could involve both orthosteric and allosteric binding sites. mdpi.com

Table 2: Receptor Interaction Profile of Piperidinyl Benzamide Derivatives

| Receptor Target | Type of Interaction | Example Compound | Mechanism of Action |

|---|---|---|---|

| Glycine Transporter 1 (GlyT1) | Competitive Inhibitor | SSR504734 | Competes with glycine for binding to the transporter. sci-hub.senih.gov |

| Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Negative Allosteric Modulator (NAM) | (5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-l-yl)benzamide) | Binds to an allosteric site, reducing receptor activation by acetylcholine. nih.gov |

| Delta Opioid Receptors (δOR) | Agonist / Potential Negative Allosteric Modulator | ADL5859 / Compound 1 | Activates the receptor; may also modulate agonist potency through an allosteric site. nih.govnih.govmdpi.com |

Cellular Pathway Modulation in Disease Models (e.g., Apoptosis induction, Cell Cycle Arrest, AMPK phosphorylation)

The anticancer potential of piperidinyl benzamide derivatives is often linked to their ability to modulate key cellular pathways that control cell proliferation and survival.

Apoptosis Induction and Cell Cycle Arrest: Several studies have shown that piperidine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netnih.gov For instance, novel N-(piperidine-4-yl)benzamide derivatives have been shown to exhibit potent antitumor activity against HepG2 liver cancer cells. nih.gov One particularly active compound was found to induce cell cycle arrest at the G2/M phase. nih.govbohrium.com Western blot analysis revealed that this compound modulated the expression of key cell cycle regulatory proteins. nih.gov It inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while enhancing the expression of p21, p53, and Rb. nih.gov This suggests that the compound's anticancer effect is mediated through the p53/p21-dependent pathway, a critical checkpoint for cell cycle progression. nih.gov

AMPK Phosphorylation: The same study on N-(piperidine-4-yl)benzamide derivatives also demonstrated an enhanced expression of phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov AMPK is a crucial energy sensor in cells that, when activated (phosphorylated), can halt cell growth and proliferation. mdpi.comcellsignal.com The activation of AMPK can lead to the phosphorylation of downstream targets like p53, which in turn can trigger cell cycle arrest. mdpi.com This indicates a potential link between AMPK activation and the observed cell cycle arrest induced by these compounds.

Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For piperidinyl benzamide scaffolds, a combination of computational and experimental approaches is employed.

Computational Approaches: Ligand-based and structure-based virtual screening are powerful tools used to identify potential biological targets. nih.gov For example, pharmacophore modeling, which defines the essential 3D features of a ligand required for biological activity, has been used to identify novel nAChR antagonists. nih.gov Molecular docking simulations are also widely used to predict the binding mode of these compounds to their target proteins, as seen in the studies of SDH and tyrosinase inhibitors. rsc.orgacs.orgsioc-journal.cn

Experimental Validation: Chemogenomic profiling is a powerful technique for target identification. This approach was used to identify Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the target for antifungal benzamide and picolinamide (B142947) scaffolds. nih.govnih.gov Following target identification, biochemical assays with purified proteins are used to confirm the interaction and characterize the mechanism of inhibition. nih.govnih.gov Furthermore, functional variomics screens, which involve systematically mutating the target protein, can identify specific amino acid residues that are critical for compound binding and confer resistance. nih.govnih.gov X-ray co-crystallography provides the ultimate validation by revealing the precise binding mode of the inhibitor within the target protein's structure. nih.govnih.gov

Antimicrobial Mechanism of Action Studies (e.g., against specific bacterial strains and fungal species)

Piperidine and benzamide derivatives have shown promise as antimicrobial agents, with research focused on elucidating their mechanisms of action.

Antifungal Activity: Benzamide and picolinamide scaffolds have been identified as having antifungal properties. nih.govnih.gov Through a combination of chemogenomic profiling and biochemical assays, the essential target of these compounds in Saccharomyces cerevisiae was identified as Sec14p, a lipid transfer protein crucial for cell viability. nih.govnih.gov The X-ray co-crystal structure of a Sec14p-compound complex confirmed that the inhibitor binds within the lipid-binding pocket of the protein, thereby inhibiting its function. nih.govnih.gov Other piperidine derivatives have demonstrated activity against various fungal strains, including Aspergillus flavus and Candida albicans. researchgate.net For example, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety showed significant activity against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn Molecular docking studies suggested that these compounds may act by inhibiting histone deacetylase 4 (HDAC4). sioc-journal.cn

Antibacterial Activity: Piperidine derivatives have also been tested for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). researchgate.net Some studies have reported the discovery of (phenylureido)piperidinyl benzamides as potential inhibitors of bacterial autolysin E from Staphylococcus aureus. tandfonline.com

Antiviral Mechanism of Action Studies (e.g., HIV-1 reverse transcriptase inhibition, SARS-CoV protease inhibition)

The benzamide scaffold has been investigated for its potential as an antiviral agent, particularly against coronaviruses.

SARS-CoV Protease Inhibition: Structure-activity relationship (SAR) studies have been conducted on benzamide derivatives as noncovalent inhibitors of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. nih.govresearchgate.net PLpro is a cysteine protease essential for viral replication, making it an attractive drug target. nih.govnih.gov These inhibitors, such as (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, are designed to bind to the active site of the protease, specifically in the S3 and S4 pockets. nih.govresearchgate.net Co-crystal structures of SARS-CoV-2 PLpro bound to piperidine-scaffold inhibitors have provided detailed molecular insights into their binding mode, guiding further medicinal chemistry efforts to improve their potency and pharmacokinetic properties. nih.gov These studies have also led to the discovery of isoindolines as a new class of potent PLpro inhibitors. nih.govresearchgate.net Importantly, these inhibitors have been shown to inhibit SARS-CoV-2 replication in cell culture, demonstrating their potential as antiviral agents. nih.govresearchgate.netacs.org

While the provided information focuses heavily on SARS-CoV, it's noted that ritonavir, a human immunodeficiency virus (HIV) protease inhibitor, is used in combination with a SARS-CoV-2 main protease inhibitor to boost its efficacy. acs.org This highlights the general strategy of targeting viral proteases in antiviral drug development.

Anti-inflammatory Signaling Pathway Investigations

Derivatives of the piperidinyl benzamide scaffold have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Several studies have shown that these compounds can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net For example, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net Further investigation into the mechanism revealed that active compounds could reduce the levels of other M1 macrophage markers such as IL-6, MCP-1, IL-12p70, and IFN-γ. researchgate.net This was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, as well as the phosphorylation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response. researchgate.net

Other N-(benzo[d]thiazol-2-yl) benzamide derivatives containing a piperidine moiety have shown anti-inflammatory activity through the inhibition of COX enzymes, with a degree of selectivity for COX-2 over COX-1. researchgate.net Molecular modeling studies have helped to elucidate the binding mode of these compounds within the COX-2 active site. researchgate.net

Antiprion Activity Mechanisms

The antiprion activity of piperidinyl benzamide scaffolds is primarily attributed to their ability to interfere with the conversion of PrPC to PrPSc and to promote the clearance of existing PrPSc aggregates. Research in this area has focused on structure-activity relationships, binding interactions with the prion protein, and the cellular consequences of these interactions.

Detailed Research Findings

Studies on a series of 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives have provided crucial insights into their antiprion mechanism. These compounds were synthesized and evaluated for their ability to inhibit the accumulation of PrPSc in scrapie-infected mouse neuroblastoma (ScN2a) cells and scrapie mouse brain (SMB) cells. nih.gov A key aspect of their mechanism involves direct binding to human PrPC, which in turn inhibits its conversion to the pathogenic PrPSc form. nih.gov

Molecular docking studies have further elucidated the binding mode of benzamide-containing compounds to the prion protein. These studies have identified a potential binding pocket on PrPC, suggesting that the benzamide moiety plays a crucial role in the interaction. The binding is thought to stabilize the native conformation of PrPC, making it less susceptible to misfolding and conversion into PrPSc.

A critical structural feature for the antiprion potency of benzamide leads appears to be a co-planar aromatic ring system. nih.gov This planarity is thought to facilitate optimal interaction with the target site on the prion protein. While specific data for this compound is limited, research on related structures provides a foundational understanding of the mechanistic principles at play.

The table below summarizes the antiprion activity of selected benzamide derivatives, highlighting the influence of structural modifications on their efficacy.

| Compound ID | Structure | Cell Line | EC50 (µM) for PrPSc reduction |

| Compound A | 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-phenoxybenzamide | ScN2a | Data not specified nih.gov |

| Compound B | 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(4-chlorophenoxy)benzamide | ScN2a | Data not specified nih.gov |

EC50 values represent the concentration at which a 50% reduction in PrPSc levels is observed.

It is important to note that while the piperidinyl benzamide scaffold is a promising starting point, further optimization is necessary to enhance potency and pharmacokinetic properties for potential therapeutic use. The available data underscores the importance of the benzamide core in mediating antiprion effects, likely through direct interaction with PrPC and subsequent inhibition of the conformational changes that lead to prion disease.

Preclinical Biological Evaluation Methodologies for Piperidinyl Benzamide Derivatives

In Vitro Cell-Based Assays for Efficacy and Potency Determination

In vitro cell-based assays are fundamental in the early stages of drug discovery to determine the efficacy and potency of new chemical entities. These assays provide crucial data, such as IC50 and EC50 values, which represent the concentration of a compound required to inhibit or activate a biological process by 50%, respectively. mdpi.com

For piperidinyl benzamide (B126) derivatives, these assays have been instrumental in identifying compounds with significant biological activity. For instance, a series of N-(piperidine-4-yl)benzamide derivatives were evaluated for their antitumor activity, with one compound, in particular, demonstrating a potent IC50 value of 0.25 μM against HepG2 cells. nih.gov Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives identified a compound with an IC50 of 13 ± 2.1 nM for acetylcholinesterase inhibition, which was more potent than the reference drug donepezil. mui.ac.irnih.govresearchgate.net

Furthermore, research on other benzamide derivatives has highlighted their potential in various therapeutic areas. For example, certain acetylenyl benzamide derivatives have shown potent glucokinase activation with EC50 values as low as 6-7 nM. nih.gov In the context of anti-inflammatory research, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative exhibited potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production with IC50 values of 0.86 μM and 1.87 μM, respectively. researchgate.net

The table below summarizes the IC50 and EC50 values for various piperidinyl benzamide derivatives from different studies.

| Compound/Derivative Class | Target/Activity | Cell Line/Assay | IC50/EC50 Value |

| N-(piperidine-4-yl)benzamide derivative | Antitumor | HepG2 | 0.25 μM (IC50) |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative | Acetylcholinesterase inhibition | Ellman's test | 13 ± 2.1 nM (IC50) |

| Acetylenyl benzamide derivatives | Glucokinase activation | Enzyme assay | 6-7 nM (EC50) |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | NO production inhibition | LPS-Stimulated RAW 264.7 Macrophages | 0.86 μM (IC50) |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | TNF-α production inhibition | LPS-Stimulated RAW 264.7 Macrophages | 1.87 μM (IC50) |

| 3-(N-piperidinyl)methyl benzamide derivative | β-cell protection against ER stress | INS-1 cells | 0.032 µM (EC50) |

Biochemical Assays for Enzyme and Receptor Activity

Biochemical assays are essential for elucidating the specific molecular targets of piperidinyl benzamide derivatives.

Ellman's Test for Acetylcholinesterase: This colorimetric assay is used to measure acetylcholinesterase (AChE) activity and is a common method for screening potential inhibitors for Alzheimer's disease. mui.ac.irnih.gov A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were evaluated using Ellman's test, which led to the identification of a potent AChE inhibitor with an IC50 value of 13 ± 2.1 nM. mui.ac.irnih.govresearchgate.net

NO and TNF-α Production in Macrophages: The production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide (LPS)-stimulated macrophages is a hallmark of inflammation. Assays measuring the inhibition of NO and TNF-α are used to identify potential anti-inflammatory agents. researchgate.net A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives found that they exhibited good inhibitory activity on both NO and TNF-α production in RAW 264.7 macrophages. researchgate.net

In Vivo Animal Models for Pharmacological Proof-of-Concept

In vivo animal models are indispensable for validating the pharmacological effects of piperidinyl benzamide derivatives in a living organism.

Rodent Models for Schizophrenia: Animal models are crucial for understanding the pathophysiology of schizophrenia and for testing the efficacy of antipsychotic drugs. nih.govwikipedia.org These models often involve inducing schizophrenia-like symptoms in rodents through pharmacological agents like phencyclidine (PCP) or MK-801. nih.govscantox.com The effects of potential antipsychotic compounds, including piperidinyl benzamide derivatives, are then assessed on behavioral parameters such as hyperactivity and cognitive deficits. nih.gov For instance, a novel glycine (B1666218) transporter 1 (GlyT1) inhibitor based on a N-[phenyl(piperidin-2-yl)methyl]benzamide scaffold showed significant effects in rodent models for schizophrenia. jst.go.jp

Xylene-Induced Ear Edema in Mice: This is a common and rapid model for evaluating the anti-inflammatory activity of new compounds. redalyc.orgjptcp.comnih.govircmj.com The application of xylene to a mouse's ear induces an inflammatory response, and the reduction in edema upon treatment with a test compound indicates its anti-inflammatory potential. redalyc.orgjptcp.comnih.govircmj.com One study found that a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative displayed more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in this model. researchgate.net

Multi-Target-Directed Ligand (MTDL) Design and Evaluation

The complexity of many diseases, such as neurodegenerative disorders, has led to the development of multi-target-directed ligands (MTDLs). mdpi.comnih.govnih.gov This approach involves designing a single molecule that can interact with multiple biological targets simultaneously, potentially offering a more effective therapeutic strategy. mdpi.comnih.govnih.govacs.org

Q & A

Basic: What are the standard synthetic routes for 2-(Piperidin-2-yl)benzamide, and how is reaction success validated?

Methodological Answer:

The compound is typically synthesized via amide coupling between 2-(piperidin-2-yl)benzoic acid and an amine source, using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen . Reaction progress is monitored via TLC (silica gel, UV visualization) or LC-MS. Post-synthesis, purification involves column chromatography (hexane/EtOAc gradient) or recrystallization. Validation includes:

- 1H/13C NMR : Confirm absence of starting materials (e.g., benzoic acid protons at δ 12-13 ppm disappear) and presence of amide NH (~δ 8-10 ppm) .

- HPLC : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).

- Mass Spectrometry : Exact mass matching [M+H]+ (e.g., m/z 245.1 for C13H16N2O).

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify piperidine ring protons (multiplet at δ 1.5-3.0 ppm) and benzamide aromatic protons (δ 7.3-8.0 ppm). Axial/equatorial proton splitting may indicate chair conformation .

- 13C NMR : Carbonyl signal at ~δ 168 ppm confirms amide formation .

- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ .

- HPLC-MS : Quantify purity and detect degradation products (e.g., hydrolysis to benzoic acid under acidic conditions) .

Advanced: How can computational modeling optimize the compound’s target selectivity in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites (e.g., kinases, GPCRs). Focus on hydrogen bonds between the benzamide carbonyl and catalytic residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Analyze RMSD/RMSF to identify flexible regions affecting binding .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine substituents to guide SAR (e.g., methyl vs. trifluoromethyl groups) .

Advanced: How to resolve contradictory bioactivity data across enzymatic vs. cell-based assays?

Methodological Answer:

Contradictions may arise from:

- Membrane Permeability : Use logP calculations (e.g., XLogP3) or PAMPA assays to assess cellular uptake. Poor permeability in cell-based assays may require prodrug strategies .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify unintended targets .

- Assay Conditions : Validate buffer pH (amide stability in acidic environments) and redox conditions (e.g., glutathione interference) .

Advanced: What crystallographic strategies address twinning or disorder in this compound crystals?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise .

- SHELXL Refinement : Apply TWIN/BASF commands for twinned data. For disordered piperidine rings, use PART/SUMP restraints .

- Hirshfeld Atom Refinement (HAR) : Resolve hydrogen bonding ambiguities in the benzamide moiety .

Advanced: Design principles for SAR studies modifying the benzamide and piperidine moieties

Methodological Answer:

- Benzamide Modifications :

- Electron-Withdrawing Groups (NO2, CF3) : Enhance metabolic stability but may reduce solubility. Synthesize via nitration/trifluoromethylation .

- Ortho-Substituents : Steric effects alter binding pocket interactions. Compare 2-Cl vs. 2-OCH3 derivatives .

- Piperidine Modifications :

- Chirality : Resolve enantiomers via chiral HPLC (Chiralpak AD-H) and test for differential activity .

- N-Substituents : Introduce methyl/pyridyl groups to modulate basicity (pKa ~8.5–10.5) .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| EDCI/HOBt Coupling | 78 | 97 | |

| Ullmann Condensation | 65 | 92 | |

| Microwave-Assisted | 85 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.